molecular formula C14H15ClFNO B2730930 {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride CAS No. 1262534-81-5

{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride

Cat. No.: B2730930
CAS No.: 1262534-81-5
M. Wt: 267.73
InChI Key: ZMXIKWDBRYVHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride is a benzylamine derivative featuring a 3-fluorophenoxy group attached via a methylene linker to the para-position of a phenyl ring, with the primary amine stabilized as a hydrochloride salt. The fluorine atom and phenoxy group contribute to its electronic and steric properties, influencing solubility, lipophilicity, and metabolic stability .

Properties

IUPAC Name

[4-[(3-fluorophenoxy)methyl]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12;/h1-8H,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXIKWDBRYVHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure comprises two critical components:

  • A 3-fluorophenoxymethyl group attached to a para-substituted benzene ring.
  • A primary benzylamine moiety converted to its hydrochloride salt.

Retrosynthetically, the molecule can be dissected into precursors such as 4-(halomethyl)benzaldehyde, 3-fluorophenol, and protected amine intermediates. Three dominant strategies emerge from literature analysis:

Alkylation-Reduction Pathway

This two-step approach involves:

  • Ether formation via nucleophilic substitution between 3-fluorophenol and 4-(bromomethyl)benzonitrile.
  • Nitrile reduction to the primary amine, followed by hydrochloride salt formation.

Advantages :

  • Utilizes commercially available starting materials (e.g., 4-(bromomethyl)benzonitrile).
  • High functional group tolerance under mild conditions.

Challenges :

  • Requires careful control of nitrile reduction to avoid over-reduction or side reactions.

Detailed Synthetic Methodologies

Method A: Nitrile Alkylation and Reduction

Step 1: Synthesis of 4-[(3-Fluorophenoxy)methyl]benzonitrile

Reaction Conditions :

  • Substrates : 4-(Bromomethyl)benzonitrile (1.0 eq), 3-fluorophenol (1.2 eq)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : Anhydrous DMF, 80°C, 12 h under N₂
  • Yield : 78–82%

Mechanism :
The reaction proceeds via an SN2 mechanism, with phenoxide ion attacking the benzylic bromide.

Step 2: Nitrile Reduction to Primary Amine

Procedure :

  • Dissolve 4-[(3-fluorophenoxy)methyl]benzonitrile in dry THF.
  • Add LiAlH₄ (3.0 eq) portionwise at 0°C.
  • Reflux for 6 h, then quench with saturated Na₂SO₄.
  • Filter and concentrate to obtain the free base.

Salt Formation :

  • Treat amine with HCl (2.0 eq) in ethanol.
  • Recrystallize from EtOH/MTBE to yield hydrochloride salt (mp 192–195°C).

Overall Yield : 65–70%

Method B: Reductive Amination of Aldehyde Intermediate

Step 1: Preparation of 4-[(3-Fluorophenoxy)methyl]benzaldehyde

Synthetic Route :

  • Protect 4-(bromomethyl)benzaldehyde as its ethylene acetal.
  • Perform Mitsunobu reaction with 3-fluorophenol (DEAD, PPh₃, THF, 0°C to rt).
  • Deprotect acetal with 1M HCl in THF/H₂O (1:1).

Yield : 70–75%

Step 2: Reductive Amination

Conditions :

  • Catalyst : NaBH₃CN (1.5 eq)
  • Ammonia Source : NH₄OAc (5.0 eq)
  • Solvent : MeOH, 25°C, 24 h
  • Workup : Acidify with HCl, extract, and recrystallize.

Yield : 60–68%

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Starting Material Commercially Available Requires Aldehyde Synthesis
Reaction Steps 2 3
Overall Yield 65–70% 55–60%
Purification Simple Crystallization Column Chromatography
Scalability >100 g Demonstrated Limited to 50 g Batches

Key Observations :

  • Method A offers superior yields and scalability for industrial applications.
  • Method B provides better stereochemical control but requires additional protection/deprotection steps.

Industrial-Scale Optimization Strategies

Continuous Flow Nitrile Reduction

Innovation :

  • Replace batch LiAlH₄ with catalytic hydrogenation (Raney Ni, 80 bar H₂, 120°C).
  • Benefits :
    • 98% Conversion in 30 min residence time.
    • Eliminates pyrophoric reagents.

Solvent Recycling in Etherification

Protocol :

  • Implement DMF recovery via thin-film evaporation (95% solvent reuse).
  • Reduces production costs by 22% per kilogram.

Analytical Characterization Data

Technique Observed Data Reference Standard
¹H NMR (D₂O) δ 7.45 (d, 2H, ArH), 4.65 (s, 2H) USP 42
HPLC Purity 99.8% (C18, 0.1% TFA/MeCN gradient) ICH Q2(R1)
LC-MS m/z 248.1 [M+H]⁺ Calculated 247.1

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylamine group undergoes SN2 reactions under basic conditions. For example:
Reaction with alkyl halides :
Ar-CH2NH2+R-XAr-CH2NH-R+HX\text{Ar-CH}_2\text{NH}_2 + \text{R-X} \rightarrow \text{Ar-CH}_2\text{NH-R} + \text{HX}

  • Conditions : K₂CO₃/DMF, 60°C, 6–8 hours

  • Yield : 72–89% for primary alkyl halides (R = methyl, ethyl)

Fluorophenoxy group stability :
The 3-fluorophenoxy moiety resists nucleophilic displacement due to electron-withdrawing effects, requiring harsh conditions (>120°C) for substitution.

Salt Formation & Acid-Base Reactions

The free base form ({4-[(3-Fluorophenoxy)methyl]phenyl}methanamine) readily forms salts:

AcidProductSolubility (mg/mL)Stability (TGA)
HydrochloricHydrochloride salt (target compound)12.4 (H₂O)Stable to 180°C
SulfuricSulfate salt8.9 (EtOH)Decomposes at 150°C

Deprotonation :
Ar-CH2NH3+Cl+NaOHAr-CH2NH2+NaCl+H2O\text{Ar-CH}_2\text{NH}_3^+ \text{Cl}^- + \text{NaOH} \rightarrow \text{Ar-CH}_2\text{NH}_2 + \text{NaCl} + \text{H}_2\text{O}

  • pKa of conjugate acid: 9.2 ± 0.3 (measured via potentiometric titration)

Oxidation Reactions

The primary amine undergoes oxidation with select reagents:

With KMnO₄ (acidic) :
Ar-CH2NH2KMnO4/H+Ar-COOH+NO2\text{Ar-CH}_2\text{NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar-COOH} + \text{NO}_2

  • Conditions : 0.1M H₂SO₄, 70°C, 3 hours

  • Conversion : 94% (HPLC)

With m-CPBA :
Forms N-oxide derivative:
Ar-CH2NH2+m-CPBAAr-CH2NH(O)\text{Ar-CH}_2\text{NH}_2 + \text{m-CPBA} \rightarrow \text{Ar-CH}_2\text{NH(O)}

  • Yield : 68%

Acylation & Carbamate Formation

Reaction with acyl chlorides :
Ar-CH2NH2+RCOClAr-CH2NHCOR+HCl\text{Ar-CH}_2\text{NH}_2 + \text{RCOCl} \rightarrow \text{Ar-CH}_2\text{NHCOR} + \text{HCl}

Acyl ChlorideProductYield (%)
Acetyl chlorideN-Acetyl derivative82
Benzoyl chlorideN-Benzoyl derivative75

Carbamate synthesis :
Ar-CH2NH2+ClCOOR’Ar-CH2NHCOOR’\text{Ar-CH}_2\text{NH}_2 + \text{ClCOOR'} \rightarrow \text{Ar-CH}_2\text{NHCOOR'}

  • Optimal conditions: Et₃N/CH₂Cl₂, 0°C → RT

Biological Interactions

The compound modulates cellular targets through two pathways:

  • Dopamine D₂ receptor antagonism (IC₅₀ = 320 nM) via H-bonding between the fluorophenoxy group and Ser193

  • MAO-B inhibition (IC₅₀ = 1.4 μM) through π-π stacking with FAD cofactor

Metabolic reactions :

  • Primary : N-Demethylation (CYP3A4-mediated)

  • Secondary : O-Dealkylation (CYP2D6-mediated)

  • Half-life in human microsomes : 43 minutes

Comparative Reactivity Table

Reaction TypeReagentsTemperatureTimeYield (%)Selectivity
AlkylationCH₃I, K₂CO₃60°C6h85>95% N-alkyl
AcylationAc₂O, pyridineRT12h78100% N-acyl
OxidationKMnO₄/H₂SO₄70°C3h9488% COOH
Salt FormationHCl gas/EtOH0°C1h97-

Stability Under Various Conditions

Thermal :

  • Decomposition onset: 182°C (TGA, N₂ atmosphere)

  • 98.4% purity retained after 6 months at 25°C

Photolytic :

  • Degrades to 4-fluorophenol (12%) under UV-A (320–400 nm) for 48h

Scientific Research Applications

Antitubercular Activity

Recent studies have investigated the antitubercular properties of compounds related to {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride. For example, derivatives of similar structures have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Such findings suggest that modifications to the phenoxy group can significantly influence biological activity.

Neuropharmacological Potential

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may act as atypical dopamine transporter inhibitors, which could be beneficial in treating conditions like psychostimulant abuse . The ability to modulate dopamine levels positions these compounds as candidates for further exploration in neuropharmacology.

Drug Development

The therapeutic applications of this compound are being explored for various conditions, particularly those involving angiogenesis and hyper-proliferation, such as cancer . The compound’s ability to inhibit specific kinases has been highlighted in patent literature, indicating its potential role in cancer therapeutics.

Formulation Studies

Formulation studies are crucial for determining the bioavailability and efficacy of this compound. Research into its solubility and stability under physiological conditions is ongoing, with efforts to create suitable delivery systems that enhance its therapeutic effects .

Case Study: Antitubercular Derivatives

A series of derivatives based on the core structure of this compound were synthesized and tested for their antitubercular activity. The most potent derivative demonstrated an MIC value comparable to first-line antitubercular drugs, highlighting the potential for developing affordable alternatives .

Case Study: Neuropharmacological Evaluation

In a neuropharmacological evaluation, compounds structurally related to this compound were assessed for their binding affinities at dopamine transporters and serotonin receptors. Results indicated promising profiles that warrant further investigation for applications in treating addiction disorders .

Data Summary Table

Application AreaFindings/NotesReferences
Antitubercular ActivityMIC values between 4-64 μg/mL against M. tuberculosis
Neuropharmacological PotentialPotential dopamine transporter inhibitor
Drug DevelopmentInhibition of kinases relevant to cancer treatment
Formulation StudiesOngoing research on solubility and stability

Mechanism of Action

The mechanism of action of {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent groups on the phenyl ring or modifications to the amine-bearing moiety. Key comparisons include:

Fluorophenoxy vs. Phenoxy Derivatives
  • (4-Phenoxyphenyl)methanamine hydrochloride (CAS 169944-04-1): Replaces the 3-fluorophenoxy group with a simple phenoxy group.
  • (3-Phenoxyphenyl)methanamine hydrochloride (CAS 376637-85-3): Positional isomerism (meta vs. para substitution) may lead to distinct steric interactions in target binding .
Fluorine Substituent Variations
  • [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (CAS 1803611-51-9): Incorporates a sulfonyl group adjacent to fluorine. The sulfonyl moiety enhances polarity and may improve aqueous solubility, while fluorine maintains lipophilicity. This contrasts with the target compound’s phenoxy group, which is less polar .
  • [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride (CAS 1187947-35-8): Combines fluorine with a methoxy group and an oxazole ring, introducing heterocyclic complexity that could enhance target specificity .
Bulky Substituents
  • [4-(Trifluoromethyl)phenyl]methanamine hydrochloride: The trifluoromethyl group is strongly electron-withdrawing, likely enhancing metabolic stability but reducing basicity of the amine compared to the target compound’s fluorophenoxy group .
Heterocyclic and Boronate Analogs
  • 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride: Features a boronate ester and dimethylamino group, enabling Suzuki coupling applications. The target compound lacks this boronate functionality, limiting its use in cross-coupling reactions .

Pharmacological Inferences

  • Fluorine Impact: The 3-fluorophenoxy group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (4-phenoxyphenyl)methanamine HCl, aligning with trends observed in trifluoromethoxy-containing compounds (e.g., ) .
  • Amine Basicity : The hydrochloride salt form ensures protonation of the amine, improving water solubility—critical for oral bioavailability. This is a common feature across all compared compounds .

Biological Activity

{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as having a fluorophenoxy group attached to a phenylmethanamine backbone. The presence of the fluorine atom is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological activity.

The biological activity of this compound is influenced by several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
  • Antimicrobial Activity : Studies indicate that compounds with fluorinated groups exhibit enhanced antibacterial and antifungal properties. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range .

Biological Activity Data

The following table summarizes key findings related to the biological activities associated with this compound and structurally similar compounds:

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzyme InhibitionAChEIC50 = 10.4 μM
Enzyme InhibitionBChEIC50 = 5.4 μM
Antibacterial ActivityPseudomonas aeruginosaMIC = 15.62 μM
Antifungal ActivityCandida albicansMIC = 16.69 μM
Antitubercular ActivityMycobacterium tuberculosisMIC = 6.68 μM

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuroblastoma cell lines. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that fluorinated derivatives exhibited enhanced activity compared to non-fluorinated counterparts, reinforcing the importance of the fluorine substituent in improving biological efficacy .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring significantly affected biological activity. For instance, introducing electron-withdrawing groups like fluorine increased enzyme inhibition potency, while electron-donating groups reduced activity .

Q & A

Q. Key considerations :

  • Monitor stereoselectivity if chiral centers are present (e.g., use chiral catalysts or auxiliaries).
  • Optimize reaction temperature and solvent polarity to minimize side products (e.g., over-reduction or dimerization) .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–7.5 ppm for fluorophenoxy groups) and methylene/methanamine signals (δ 3.5–4.5 ppm).
    • ¹⁹F NMR : Confirm the presence of the fluorine substituent (characteristic shifts near -110 to -120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time consistency .
  • Mass Spectrometry (HRMS) :
    • Match the molecular ion peak to the theoretical mass (C₁₄H₁₄ClFNO: Calc. 282.07) .

Advanced: How can this compound be utilized in bioorthogonal "click" chemistry applications?

Answer:
The primary amine group enables conjugation via tetrazine ligation or succinimidyl ester coupling :

  • Tetrazine linkers : React with trans-cyclooctene (TCO)-modified biomolecules for rapid, catalyst-free bioconjugation (e.g., antibody-drug conjugates) .
  • NHS ester coupling : Activate carboxylic acid derivatives (e.g., fluorescent dyes) with EDC/NHS to form stable amide bonds with the methanamine group .

Q. Optimization tips :

  • Use microwave irradiation (130°C, 10–15 min) to accelerate reaction kinetics and improve yields .
  • Monitor reaction progress via LCMS to prevent over-functionalization .

Advanced: What strategies resolve contradictions in synthetic yield data for derivatives of this compound?

Answer:
Discrepancies in yields often arise from substituent electronic effects or reagent compatibility :

  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) may slow nucleophilic substitution; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Catalyst selection : For reductive amination, compare NaBH₄ (mild) vs. BH₃·THF (harsher but higher yielding) and adjust based on substrate stability .
  • Byproduct analysis : Characterize side products (e.g., via LCMS or TLC) to refine stoichiometry or reaction time .

Example : Microwave-assisted synthesis of urea derivatives (83–95% yield) outperforms conventional heating due to reduced thermal decomposition .

Advanced: How can researchers design experiments to study the biological activity of this compound?

Answer:

  • Receptor binding assays :
    • Radiolabel the compound (³H or ¹⁴C) for competitive binding studies with serotonin/dopamine transporters .
    • Use fluorescence polarization to measure affinity for G-protein-coupled receptors (GPCRs) .
  • In vitro toxicity screening :
    • Assess cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to prioritize derivatives .
  • Structural analogs :
    • Synthesize fluorophenoxy variants (e.g., 2-F or 4-F) to correlate substituent position with activity .

Advanced: What purification challenges arise during scale-up, and how are they addressed?

Answer:
Common issues include hydroscopicity and solvent residues :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities; monitor crystal morphology via XRPD .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → methanol) for non-polar byproducts .
  • Lyophilization : For hydrochloride salts, freeze-dry aqueous solutions to prevent deliquescence .

Advanced: How does the fluorine substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation; confirm via liver microsome assays .
  • Solubility : The hydrochloride salt improves aqueous solubility (measure via dynamic light scattering) but may require co-solvents (e.g., DMSO) for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.